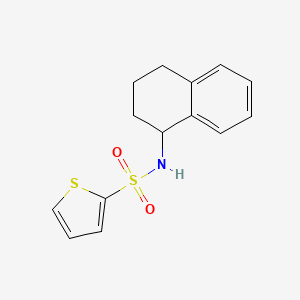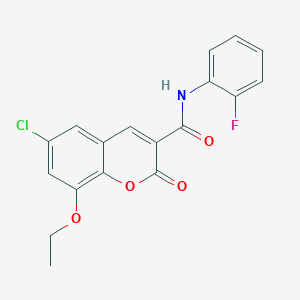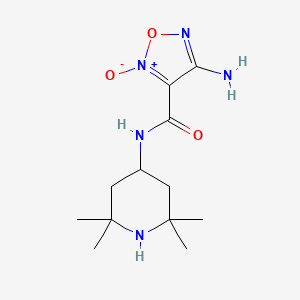![molecular formula C23H24N2O6 B11488914 Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11488914.png)
Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE is a complex organic compound that features both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and oxazole intermediates. Common synthetic routes may involve:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The oxazole ring is then coupled with 4-methoxyphenyl groups under specific conditions, often using catalysts and solvents.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE: shares structural similarities with other oxazole and phenyl derivatives.
4-Methoxyphenyl derivatives: Compounds with similar aromatic structures.
Oxazole derivatives: Compounds containing the oxazole ring.
Uniqueness
The uniqueness of ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C23H24N2O6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
ethyl 3-(4-methoxyphenyl)-3-[[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]propanoate |
InChI |
InChI=1S/C23H24N2O6/c1-4-30-22(26)14-19(15-5-9-17(28-2)10-6-15)24-23(27)21-13-20(25-31-21)16-7-11-18(29-3)12-8-16/h5-13,19H,4,14H2,1-3H3,(H,24,27) |
Clé InChI |
VDAMWNJCIGVQPJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-ethoxyphenyl)-3-(4-methylphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11488843.png)

![2,6-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11488848.png)
![N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11488850.png)
![1-[4-(5-Bromo-2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B11488863.png)
![2-[4-Amino-6-(diethylamino)-1,3,5-triazin-2-yl]-2-methylhydrazinecarboxamide](/img/structure/B11488886.png)

![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11488903.png)

![2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11488911.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B11488919.png)
![1-[4-(3-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11488926.png)
![N-(3,5-dimethoxybenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488927.png)
